REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |